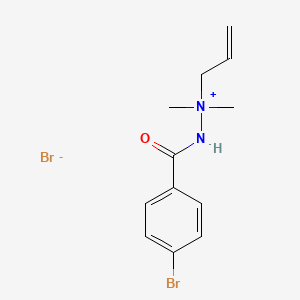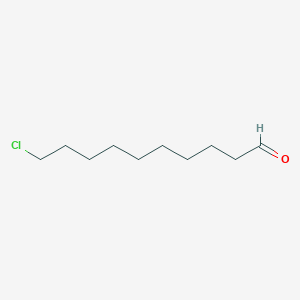
Decanal, 10-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanal, 10-chloro-: is an organic compound with the chemical formula C10H21ClO 10-chlorodecanal . This compound is a derivative of decanal, where a chlorine atom is substituted at the 10th position of the decanal chain. Decanal, 10-chloro- is a colorless to pale yellow liquid with a characteristic odor. It is used in various industrial applications, including as an intermediate in organic synthesis and in the production of fragrances and flavors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of decanal, 10-chloro- typically begins with decanol or decanal as the starting material.
Chlorination: The primary method involves the chlorination of decanal. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chlorine atom at the 10th position.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. The temperature and reaction time are carefully controlled to ensure selective chlorination.
Industrial Production Methods:
Large-Scale Production: For industrial-scale production, the process is optimized for high yield and purity. Continuous flow reactors may be used to maintain consistent reaction conditions and improve efficiency.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain decanal, 10-chloro- with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Decanal, 10-chloro- can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of decanal, 10-chloro- can yield the corresponding alcohol, 10-chlorodecanol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The chlorine atom in decanal, 10-chloro- can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium azide (NaN3) can yield 10-azidodecanal.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Sodium azide (NaN3), nucleophilic reagents, appropriate solvents.
Major Products:
Oxidation: 10-chlorodecanoic acid.
Reduction: 10-chlorodecanol.
Substitution: 10-azidodecanal and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Decanal, 10-chloro- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Reagent in Chemical Reactions: It serves as a reagent in various chemical reactions, including Grignard reactions and nucleophilic substitutions.
Biology and Medicine:
Antimicrobial Agent: Research has shown that decanal, 10-chloro- exhibits antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Industry:
Fragrance and Flavor Industry: Decanal, 10-chloro- is used in the production of fragrances and flavors due to its characteristic odor. It is added to perfumes, cosmetics, and food products to enhance their aroma.
Mécanisme D'action
Molecular Targets and Pathways:
Antimicrobial Activity: The antimicrobial action of decanal, 10-chloro- is attributed to its ability to disrupt the cell membrane of microorganisms. The chlorine atom enhances its reactivity, allowing it to interact with and damage microbial cell walls.
Chemical Reactions: In chemical reactions, the chlorine atom in decanal, 10-chloro- acts as a leaving group, facilitating nucleophilic substitution and other reactions.
Comparaison Avec Des Composés Similaires
Decanal: Decanal is the parent compound of decanal, 10-chloro-. It lacks the chlorine atom and has different chemical and physical properties.
10-Chlorodecanol: This compound is the reduced form of decanal, 10-chloro-, where the aldehyde group is reduced to an alcohol.
10-Azidodecanal: This compound is formed by substituting the chlorine atom in decanal, 10-chloro- with an azide group.
Uniqueness:
Reactivity: The presence of the chlorine atom in decanal, 10-chloro- enhances its reactivity compared to decanal, making it more versatile in chemical reactions.
Applications: Decanal, 10-chloro- has unique applications in the fragrance and flavor industry due to its characteristic odor, which is not present in decanal or its other derivatives.
Propriétés
Numéro CAS |
874963-99-2 |
|---|---|
Formule moléculaire |
C10H19ClO |
Poids moléculaire |
190.71 g/mol |
Nom IUPAC |
10-chlorodecanal |
InChI |
InChI=1S/C10H19ClO/c11-9-7-5-3-1-2-4-6-8-10-12/h10H,1-9H2 |
Clé InChI |
SLOZHIWRDRLZGW-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC=O)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12609586.png)
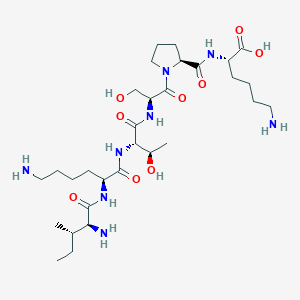
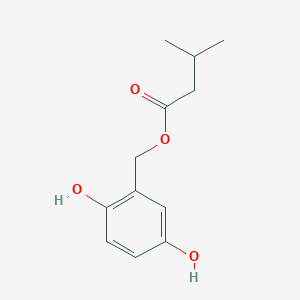
![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)
![6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one](/img/structure/B12609608.png)
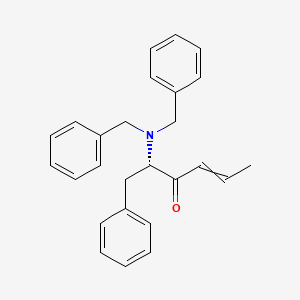
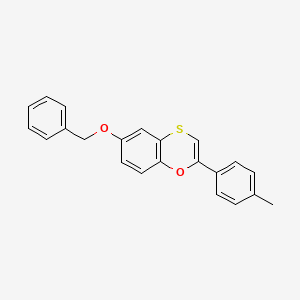
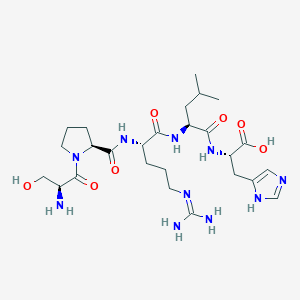
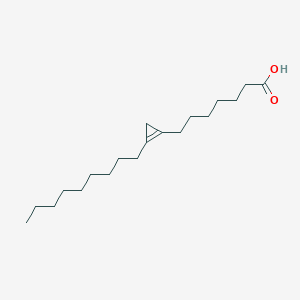
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
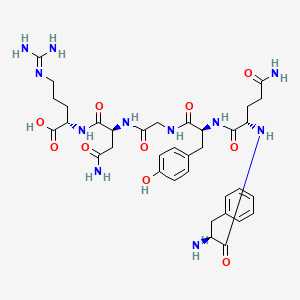
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea](/img/structure/B12609644.png)
![5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12609654.png)
